N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride
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Overview
Description
N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C10H14Cl2N4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride typically involves the reaction of quinazoline derivatives with ethane-1,2-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted quinazoline compounds .
Scientific Research Applications
N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N1-(quinolin-2-yl)ethane-1,2-diamine hydrochloride: Similar in structure but with a quinoline ring instead of a quinazoline ring.
N1-(quinolin-4-yl)ethane-1,2-diamine: Another related compound with a quinoline ring at a different position.
Uniqueness
N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride is unique due to its specific quinazoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H14Cl2N4 |
---|---|
Molecular Weight |
261.15 g/mol |
IUPAC Name |
N'-quinazolin-4-ylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C10H12N4.2ClH/c11-5-6-12-10-8-3-1-2-4-9(8)13-7-14-10;;/h1-4,7H,5-6,11H2,(H,12,13,14);2*1H |
InChI Key |
YGVCJVGTUFODJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCCN.Cl.Cl |
Origin of Product |
United States |
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